2-(((1-(tert-Butoxycarbonyl)piperidin-2-yl)methyl)(methyl)amino)acetic acid
Overview
Description
This compound is a type of 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis Analysis
The synthesis of this compound involves several steps. It is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig, and hydrogenation . The optimized reaction conditions include a molar ratio of 1-benzylpiperidin-3-one to ethyl-2-(diethoxyphosphoryl) acetate of 1:1.2, a reaction temperature of 0℃, and a reaction time of 8 hours .Molecular Structure Analysis
The empirical formula of this compound is C14H26N2O4 . It is a complex molecule with multiple functional groups, including a tert-butoxycarbonyl group, a piperidin-2-yl group, a methyl group, and an aminoacetic acid group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, and Wittig reaction . These reactions are carefully controlled to ensure the correct formation of the compound .Physical and Chemical Properties Analysis
The compound has a molecular weight of 309.36 . It is a solid at room temperature . More detailed physical and chemical properties may require specific experimental measurements.Mechanism of Action
The compound acts as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
Properties
IUPAC Name |
2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16-8-6-5-7-11(16)9-15(4)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNNRXCNTSMXBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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